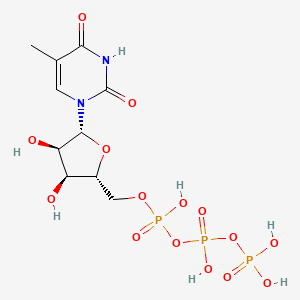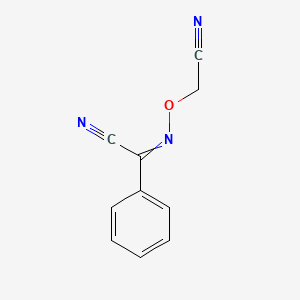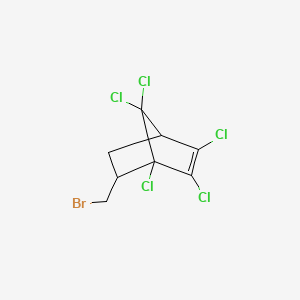
2-Vinylnaphthalene
Overview
Description
2-Vinylnaphthalene (2VNP) is a vinylnaphthalene carrying a vinyl group at position 2 . It can be prepared by the alkylation of naphthalene to 1-and 2-ethylnapthalenes followed by dehydrogenation, or by oxidation followed by dehydration . 2VNP is the monomer for poly-(2-vinylnapthalene) .
Synthesis Analysis
The synthesis of 2-Vinylnaphthalene involves the alkylation of naphthalene to 1-and 2-ethylnapthalenes followed by dehydrogenation, or by oxidation followed by dehydration . Another method involves the potassium naphthalide (K-Naph) or potassium 1,1,4,4,7,7,10,10-octamethyl-1,2,3,4,7,8,9,10-octahydronaphthacene (K-OMOHN) initiated polymerization of 2-vinylnaphthalene (2VN) in THF at −78 °C, followed by end-to-end coupling of the resulting P2VN dianions under high dilution conditions .
Molecular Structure Analysis
2-Vinylnaphthalene is a simple benzenoid aromatic bicyclic moiety with a vinyl extension at the second position at the ring with complete molecular planarity . All twelve carbon atoms have hybridization which enhances effective delocalization of ‘pi’ electron throughout the ring till the vinyl extension .
Chemical Reactions Analysis
2-Vinylnaphthalene can undergo coordination polymerizations . It is also used in the synthesis of various copolymers such as Poly (sodium styrenesulfonate-co-2-vinyl-napthalene) copolymer and Poly (2-vinylnapthalene-alt-maleic acid)-graft-polystyrene .
Scientific Research Applications
Photoactive Polymer Micelles
2-Vinylnaphthalene: is utilized in the creation of photoactive polymer micelles . These micelles can be activated by light to perform various functions, such as drug delivery within biological systems where they release their payload upon exposure to specific wavelengths of light.
Stabilizer for Polystyrene Latexes
Another application of 2-Vinylnaphthalene is as a stabilizer for polystyrene latexes . It helps maintain the integrity and uniformity of polystyrene beads in suspension, which is crucial in the production of high-quality polystyrene products.
Copolymer Synthesis
2-Vinylnaphthalene is a key monomer in the synthesis of copolymers. For example, it is used to create the Poly (sodium styrenesulfonate-co-2-vinyl-naphthalene) copolymer , which has a variety of applications, including as an absorbent in personal care products.
Electronic Structure Investigation
The compound’s electronic structure has been extensively studied, providing valuable insights into its behavior and potential applications in electronic devices . This research is fundamental for developing new materials with specific electronic properties.
Vibrational Spectroscopy Analysis
2-Vinylnaphthalene has been the subject of vibrational spectroscopy analysis, which helps in understanding its molecular vibrations and potential applications in identifying molecular interactions and structures .
Thermodynamic Property Research
Research into the thermodynamic properties of 2-Vinylnaphthalene, such as heat capacities, entropies, and enthalpies, is crucial for its application in thermal management systems .
Donor-Acceptor Systems in Oligomers
The compound is used to construct oligomer forms with minimized band gaps, which are essential in the development of efficient donor-pi-acceptor systems for electronic and photonic applications .
Solubility Studies
Understanding the solubility of 2-Vinylnaphthalene in various solvents like ethanol, acetone, and benzene is important for its application in chemical synthesis and formulation .
Safety and Hazards
Mechanism of Action
Target of Action
2-Vinylnaphthalene is primarily used in the synthesis of various copolymers . These copolymers, such as Poly (sodium styrenesulfonate-co-2-vinyl-napthalene) copolymer and Poly (2-vinylnapthalene-alt-maleic acid)-graft-polystyrene, are the primary targets of 2-Vinylnaphthalene . They find applications as photoactive polymer micelles and stabilizers for polystyrene latexes .
Mode of Action
The interaction of 2-Vinylnaphthalene with its targets involves the formation of copolymers. The compound acts as a monomer in the polymerization process . .
Biochemical Pathways
The biochemical pathways affected by 2-Vinylnaphthalene are primarily related to the synthesis of copolymers . The compound participates in the polymerization reactions that lead to the formation of these copolymers. The downstream effects of these reactions include the production of photoactive polymer micelles and polystyrene latex stabilizers .
Result of Action
The primary result of 2-Vinylnaphthalene’s action is the formation of copolymers . These copolymers have applications as photoactive polymer micelles and stabilizers for polystyrene latexes . .
Action Environment
The action of 2-Vinylnaphthalene can be influenced by various environmental factors. For instance, the compound should be stored under cool, dry conditions to maintain its stability . It is also incompatible with oxidizing agents . .
properties
IUPAC Name |
2-ethenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYAVSFOJVUIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28406-56-6 | |
| Record name | Poly(2-vinylnaphthalene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28406-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70862435 | |
| Record name | 2-Vinylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Alfa Aesar MSDS] | |
| Record name | 2-Vinylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9648 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
827-54-3, 28406-56-6 | |
| Record name | 2-Vinylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC177870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Vinylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-vinylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-VINYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZD8LI91N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)


![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)







![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)

